



Technical Guide: 1,4-Dioxane-2,3-diol

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Compound of Interest Compound Name: 1,4-Dioxane-2,3-diol, cis-Get Quote B15180737 Cat. No.:

CAS Number: 4845-50-5

Introduction

This technical guide provides a comprehensive overview of 1,4-Dioxane-2,3-diol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known applications, and safety and handling procedures. Due to the limited specific research on the biological activity of 1,4-Dioxane-2,3-diol, this guide also provides context from the broader knowledge of 1,4-dioxane and its derivatives where relevant, while clearly distinguishing the available data.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,4-Dioxane-2,3-diol are summarized in the table below. These properties are essential for its handling, application in synthetic chemistry, and for analytical characterization.



Property	Value	Reference(s)
CAS Number	4845-50-5	[1][2][3][4]
Molecular Formula	C4H8O4	[1]
Molecular Weight	120.10 g/mol	[1][2]
IUPAC Name	1,4-dioxane-2,3-diol	[1]
Synonyms	2,3-Dihydroxy-1,4-dioxane, p- Dioxane-2,3-diol	[1]
Physical Description	White to light yellow powder or crystalline powder	[3]
Melting Point	91-95 °C	[2][5]
InChI Key	YLVACWCCJCZITJ- UHFFFAOYSA-N	[1][2][4]
SMILES	C1COC(C(O1)O)O	[1][2]

Synthesis and Manufacturing

1,4-Dioxane-2,3-diol is primarily used as a chemical intermediate.[4] U.S. production volumes were reported to be less than 1,000,000 lbs between 2016 and 2019, with applications in the paper manufacturing sector.[4]

Experimental Protocols for Synthesis

Method 1: From Glyoxal and Ethylene Glycol

A primary method for the synthesis of 1,4-Dioxane-2,3-diol involves the reaction of ethylene glycol with aqueous glyoxal.

- Reaction: Ethylene glycol is reacted with a 40% aqueous solution of glyoxal in benzene.
- Procedure: The mixture is heated to reflux for approximately 10 hours. The product, 1,4-Dioxane-2,3-diol, is formed with a reported yield of 45%.







 Significance: This method provides a direct route to the target compound using readily available starting materials.

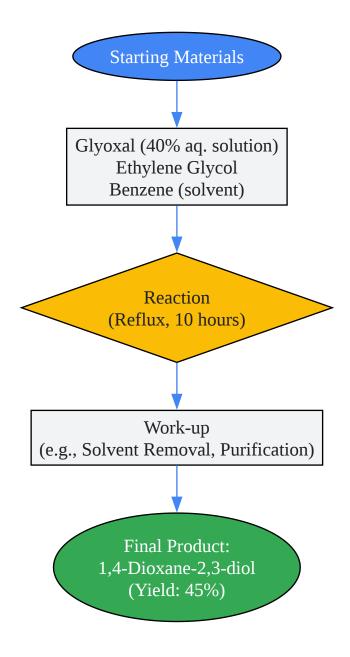
Method 2: General Approach from Epoxides

A more general strategy for producing 2,3-disubstituted 1,4-dioxane derivatives, which can be adapted for 1,4-Dioxane-2,3-diol, starts from epoxides.

- Reaction: The key step is the ring-opening of an epoxide with an ethylene glycol monosodium or monolithium salt.
- Procedure: This is followed by a subsequent cyclization of the resulting diol to form the 1,4dioxane ring structure. This approach is versatile and can be used for multigram scale preparations.[6]

Below is a diagram illustrating the workflow for the synthesis of 1,4-Dioxane-2,3-diol from glyoxal and ethylene glycol.





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Synthesis workflow for 1,4-Dioxane-2,3-diol.

Applications in Research and Development

1,4-Dioxane-2,3-diol's bifunctional nature, with its diol group and dioxane core, makes it a valuable building block in synthetic chemistry. It is utilized in the development of pharmaceutical intermediates, where its structure can be incorporated into more complex molecules.[7] Additionally, it serves as a model compound in research for studying reaction mechanisms and exploring new synthetic pathways.[7]



Toxicological and Safety Data

There is a notable lack of specific toxicological studies and biological pathway analysis for 1,4-Dioxane-2,3-diol itself. Most available data pertains to its parent compound, 1,4-dioxane.

Toxicology of 1,4-Dioxane (Parent Compound)

For context, 1,4-dioxane is classified as "likely to be a human carcinogen".[5] Its mode of action at high doses involves metabolic saturation, leading to oxidative stress and subsequent genotoxic events.[5] The primary metabolite of 1,4-dioxane is β -hydroxyethoxyacetic acid (HEAA).[8] It is crucial to reiterate that this data is for the parent compound and may not be representative of the toxicological profile of 1,4-Dioxane-2,3-diol.

Hazard Profile of 1,4-Dioxane-2,3-diol

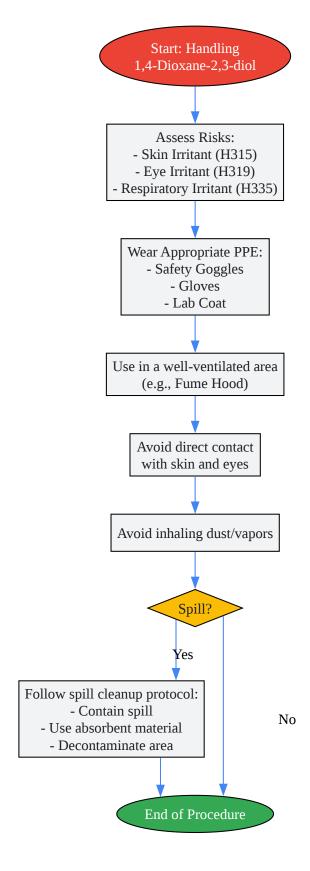
The known GHS hazard classifications for 1,4-Dioxane-2,3-diol are presented below.[4]

Hazard Code	Description	Classification Percentage
H315	Causes skin irritation	89.4%
H319	Causes serious eye irritation	97.9%
H335	May cause respiratory irritation	87.2%

Safety and Handling Workflow

Given the known hazards, a structured workflow for the safe handling of 1,4-Dioxane-2,3-diol is essential in a laboratory setting.





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Safe handling workflow for 1,4-Dioxane-2,3-diol.



Analytical Methods

Specific, validated analytical methods for 1,4-Dioxane-2,3-diol are not widely published. However, methodologies used for the parent compound, 1,4-dioxane, can be adapted. These methods are crucial for quality control, reaction monitoring, and potential metabolite studies.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the
 analysis of volatile and semi-volatile organic compounds. For 1,4-dioxane, methods like EPA
 8260 (volatile) and 8270 (semi-volatile) are used, often with Selected Ion Monitoring (SIM) to
 enhance sensitivity.[9][3]
- Sample Preparation: Due to the high water solubility of dioxane compounds, sample
 preparation is critical. Techniques such as solid-phase extraction (SPE), as used in EPA
 method 522 for drinking water, or heated purge-and-trap can be employed to concentrate the
 analyte from aqueous matrices.[9][10]
- Isotope Dilution: The use of a deuterated internal standard, such as 1,4-dioxane-d8, is recommended to improve accuracy and precision by correcting for matrix effects and extraction inefficiencies.[9][3]

When developing an analytical method for 1,4-Dioxane-2,3-diol, optimization of extraction efficiency and chromatographic conditions would be necessary to account for the hydroxyl groups, which increase polarity and reduce volatility compared to the parent 1,4-dioxane.

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